molecular formula C9H11N3OS B11779347 2-(4-Amino-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol

2-(4-Amino-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol

Cat. No.: B11779347
M. Wt: 209.27 g/mol
InChI Key: HCQCCPLBNOFXLE-UHFFFAOYSA-N
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Description

2-(4-Amino-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol is a heterocyclic compound that features a thiophene ring fused with a pyrazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol typically involves the condensation of thiophene derivatives with pyrazole derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, can also be used to synthesize thiophene derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using the aforementioned reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-(4-Amino-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Amino-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Amino-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanol is unique due to its combined thiophene and pyrazole structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H11N3OS

Molecular Weight

209.27 g/mol

IUPAC Name

2-(4-amino-5-thiophen-2-ylpyrazol-1-yl)ethanol

InChI

InChI=1S/C9H11N3OS/c10-7-6-11-12(3-4-13)9(7)8-2-1-5-14-8/h1-2,5-6,13H,3-4,10H2

InChI Key

HCQCCPLBNOFXLE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=C(C=NN2CCO)N

Origin of Product

United States

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